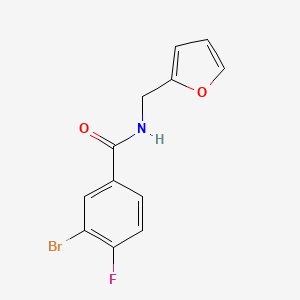

3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide

Description

Chemical Structure and Nomenclature

This compound represents a complex organic molecule characterized by its distinctive substitution pattern and heterocyclic components. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, reflecting its structural composition through precise positional descriptors. The molecular formula C12H9BrFNO2 indicates the presence of twelve carbon atoms, nine hydrogen atoms, one bromine atom, one fluorine atom, one nitrogen atom, and two oxygen atoms. The compound carries the Chemical Abstracts Service registry number 1065074-07-8, which serves as its unique chemical identifier in scientific databases.

The structural architecture of this compound encompasses several distinct functional domains. The benzene ring forms the central framework, bearing bromine substitution at the third position and fluorine substitution at the fourth position relative to the carbonyl group. The amide functionality connects this halogenated aromatic system to the furan-2-ylmethyl group, creating an extended conjugated system that influences both chemical reactivity and biological activity. The furan ring contributes additional heteroatom interactions and provides opportunities for further chemical modifications.

Molecular weight calculations establish the compound's mass at 298.11 grams per mole, a value that influences its physical properties and synthetic accessibility. The compound exhibits specific stereochemical features, with the International Chemical Identifier string InChI=1S/C12H9BrFNO2/c13-10-6-8(3-4-11(10)14)12(16)15-7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16) providing a complete structural description. The canonical Simplified Molecular Input Line Entry System representation C1=COC(=C1)CNC(=O)C2=CC(=C(C=C2)F)Br offers an alternative structural encoding method.

Historical Context and Discovery

The development of this compound emerged from broader research initiatives focused on halogenated benzamide derivatives and their pharmaceutical applications. While specific historical documentation regarding the initial synthesis of this particular compound remains limited in the available literature, the synthetic methodology builds upon established protocols for benzamide preparation that have evolved over several decades. The compound's development likely occurred within the context of medicinal chemistry research programs investigating structure-activity relationships in benzamide-based therapeutic agents.

The synthetic approach to this compound typically involves the reaction of 3-bromo-4-fluorobenzoic acid with furan-2-ylmethanamine under controlled conditions. This methodology represents an adaptation of classical amide formation techniques, specifically employing coupling reagents or direct acylation procedures to achieve the desired product. The development of efficient synthetic routes has facilitated broader research applications and commercial availability through specialized chemical suppliers.

Research interest in this compound has intensified due to its unique combination of structural features. The simultaneous presence of bromine and fluorine substituents creates distinct electronic and steric environments that influence both chemical reactivity and biological interactions. Early investigations focused on understanding these fundamental properties, while more recent studies have explored practical applications in organic synthesis and biological research. The compound's role as a building block for more complex molecular architectures has driven continued development of synthetic methodologies and analytical characterization techniques.

Significance in Organic Chemistry and Biomolecular Research

This compound occupies a significant position in contemporary organic chemistry and biomolecular research due to its versatile reactivity profile and promising biological activities. The compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The halogen substituents enhance reactivity and enable participation in various coupling reactions, including nucleophilic substitution and cross-coupling processes that facilitate the construction of complex molecular frameworks.

Research investigations have revealed notable antimicrobial and anticancer properties associated with this compound and related benzamide derivatives. Studies examining biological activity have demonstrated significant inhibition of cancer cell proliferation across multiple cell lines. Specific research findings indicate promising cytotoxic effects, with investigations showing varied inhibitory concentrations depending on the cell line examined. The compound's mechanism of action involves interaction with specific molecular targets, including enzymes and receptors, leading to modulation of biological pathways.

| Research Application | Observed Activity | Cell Line/Target | Reference |

|---|---|---|---|

| Anticancer Research | Cell proliferation inhibition | MCF7 | |

| Anticancer Research | Topoisomerase II inhibition | NCI-H460 | |

| Anticancer Research | Cell cycle arrest | Hep-2 | |

| Anticancer Research | Autophagy induction | A549 |

The compound's chemical reactivity profile enables participation in diverse synthetic transformations. Substitution reactions involving the bromine atom allow for the introduction of various nucleophiles under appropriate conditions. Oxidation and reduction reactions can modify the functional groups present in the molecule, while coupling reactions involving the furan-2-ylmethyl group provide opportunities for further molecular elaboration. These synthetic capabilities have established the compound as a versatile intermediate in medicinal chemistry programs.

Material science applications represent another significant area of research interest. The compound's unique properties make it suitable for use in specialty chemicals and materials production, including coatings, adhesives, and other industrial products. The stability and reactivity characteristics contribute to its utility in these applications, while ongoing research continues to explore additional industrial uses.

The scientific literature documents extensive characterization studies employing various analytical techniques to understand the compound's properties comprehensively. Nuclear magnetic resonance spectroscopy, mass spectrometry, and crystallographic analysis have provided detailed structural information. These investigations have confirmed the predicted molecular geometry and electronic distribution, supporting theoretical calculations and guiding further research directions.

Properties

IUPAC Name |

3-bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO2/c13-10-6-8(3-4-11(10)14)12(16)15-7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVJQDNAGLFARB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=CC(=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674612 | |

| Record name | 3-Bromo-4-fluoro-N-[(furan-2-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-07-8 | |

| Record name | 3-Bromo-4-fluoro-N-[(furan-2-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ultrasonic-Assisted Bromination of 4-Fluorobenzaldehyde

A green and efficient method for preparing 3-bromo-4-fluorobenzaldehyde involves ultrasonic-assisted bromination using sodium bromide and sodium hypochlorite in an acidic aqueous-organic biphasic system:

| Step | Reagents and Conditions | Details |

|---|---|---|

| 1 | Dissolve 4-fluorobenzaldehyde in dichloromethane | 1.0 mol 4-fluorobenzaldehyde in 140-180 mL dichloromethane |

| 2 | Prepare aqueous solution of sodium bromide and HCl | 1.0-1.03 mol sodium bromide in 90-110 mL water + 90-110 mL 35% HCl |

| 3 | Mix organic and aqueous solutions, start ultrasonic waves | Maintain 20-25 °C, add 8-10% sodium hypochlorite aqueous solution dropwise over 1 hour |

| 4 | Continue ultrasonic treatment and stirring | Heat preservation for 30 minutes, then stand for 15 minutes |

| 5 | Phase separation and workup | Wash organic phase to neutrality, dry, desolventize |

| 6 | Crystallization | Bulk melting crystallization at 31 °C to purify product |

| Example | Yield (g) | Purity (%) | Yield (%) |

|---|---|---|---|

| 1 | 185 | 99.2 | 90.4 |

| 2 | 187.7 | 99.4 | 91.9 |

| 3 | — | — | — |

This method avoids the use of elemental bromine or chlorine, reducing toxicity and environmental hazards, and provides high yields with good purity.

Alternative Methods

- Catalytic hydrogenation of 3-bromo-4-fluorobenzonitrile using Raney nickel catalyst in formic acid has been reported to yield 3-bromo-4-fluorobenzaldehyde with good efficiency. Conditions include heating at 80-90 °C for several hours, followed by conventional extraction and purification.

Formation of 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide

After obtaining 3-bromo-4-fluorobenzaldehyde, the next step is to convert it into the corresponding benzamide with the furan-2-ylmethyl substituent.

General Synthetic Approach

- Amide bond formation typically involves reacting the benzoyl chloride derivative of 3-bromo-4-fluorobenzoyl with furan-2-ylmethylamine.

- The benzoyl chloride can be prepared by chlorination of 3-bromo-4-fluorobenzoic acid.

- The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF) under cooling to control reactivity.

- A base like triethylamine is added to neutralize the hydrochloric acid formed during amide bond formation.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Purpose/Notes |

|---|---|---|

| 3-bromo-4-fluorobenzaldehyde synthesis | 4-fluorobenzaldehyde + NaBr + NaOCl + HCl, ultrasonic, 20-25 °C | Selective bromination avoiding elemental bromine |

| Benzoyl chloride formation | Chlorination of 3-bromo-4-fluorobenzoic acid | Precursor for amide formation |

| Amide bond formation | Benzoyl chloride + furan-2-ylmethylamine + base, inert solvent, cooling | Formation of target benzamide |

| Purification | Crystallization or chromatography | Obtain pure this compound |

Research Findings and Notes

- The ultrasonic-assisted bromination method is notable for its green chemistry profile , eliminating the need for hazardous bromine or chlorine gases and providing high yield and purity.

- The catalytic hydrogenation route to 3-bromo-4-fluorobenzaldehyde offers an alternative for industrial scale-up, using Raney nickel and formic acid as a reducing system.

- While direct literature on the exact preparation of this compound is limited, standard benzamide synthesis protocols involving benzoyl chlorides and amines apply, with adaptation for the sensitive furan ring.

- The compound's structural analogs such as 2-bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide have been synthesized via multi-step organic reactions involving similar amide bond formation strategies, supporting the plausibility of these methods.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: The furan-2-ylmethyl group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .

Scientific Research Applications

Organic Synthesis

3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide serves as a building block in organic synthesis. It is utilized in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its halogen substituents enhance reactivity, making it suitable for various coupling reactions.

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of benzamides can inhibit cancer cell proliferation, suggesting that this compound may also possess similar activities.

Medicinal Chemistry

In medicinal chemistry, the compound is explored as a lead compound for drug development. Its ability to interact with specific biological targets makes it a candidate for further modification to enhance therapeutic efficacy.

Material Science

The compound's unique properties allow it to be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other industrial products.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various benzamide derivatives, including this compound. The results indicated significant inhibition of cancer cell lines, suggesting its potential as an anticancer agent.

Case Study 2: Synthesis of Novel Compounds

Researchers utilized this compound as a precursor to synthesize novel compounds with enhanced biological activity. The modifications led to improved solubility and bioavailability, highlighting its utility in drug design.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Halogen Positioning : The 3-bromo-4-fluoro substitution in the target compound contrasts with 4-bromo-3-fluoro in compound 35 , which may influence electronic properties and binding interactions.

- Functional Groups : Nitro-substituted analogs (e.g., compound 1e ) serve as intermediates for complex heterocycles like diazepines , whereas sulfamoyl groups in Furosemide confer diuretic activity .

Inhibitory Activity Trends

Evidence from PCAF HAT inhibition assays (Figure 3 in ) highlights that benzamide derivatives with long acyl chains (e.g., tetradecanoylamino groups) exhibit enhanced activity (~79% inhibition), whereas shorter chains or carboxylphenyl groups show reduced efficacy. Although 3-bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide lacks acyl chains, its halogenated aromatic core may engage in hydrophobic or halogen-bonding interactions, akin to the role of bromine in spirocyclic benzamides (e.g., CAS 356541-68-9) .

Environmental Impact

Physicochemical Properties

Biological Activity

3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide is a synthetic organic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrFNO, with a molecular weight of approximately 298.11 g/mol. The compound features a bromine atom, a fluorine atom, and a furan moiety, contributing to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Research indicates that it may exhibit antimicrobial and anticancer properties through these interactions.

Antimicrobial Activity

Research has shown that derivatives of benzamides, including this compound, possess significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, with a minimal inhibitory concentration (MIC) demonstrating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown promising results against various cancer cell lines. The following table summarizes the findings from different studies regarding its cytotoxic effects:

| Study Reference | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis | |

| NCI-H460 | 8.55 | Inhibition of topoisomerase II | |

| Hep-2 | 3.25 | Cell cycle arrest | |

| A549 | 26 | Autophagy induction |

These results indicate that this compound can effectively inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study 1: Antimicrobial Screening

In a comprehensive screening of a compound library, this compound was identified as having significant antituberculosis activity. The study reported an MIC value that supports its potential as a lead compound for further development in treating mycobacterial infections .

Case Study 2: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of the compound against multiple cancer cell lines, including MCF7 and NCI-H460. The results demonstrated that the compound significantly inhibited cell growth with IC values in the low micromolar range, indicating strong cytotoxicity . Further mechanistic studies revealed that it acts by disrupting microtubule dynamics, which is crucial for cancer cell division.

Q & A

Basic: What are the optimal synthetic routes for 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide?

Methodological Answer:

The synthesis typically involves a two-step process:

Alkylation of furfurylamine with a bromo/fluoro-substituted benzoyl chloride. For example, 3-bromo-4-fluorobenzoic acid can be activated using coupling reagents like EDCl/HOBt and reacted with furan-2-ylmethylamine to form the amide bond .

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Yields >70% are achievable under optimized conditions, as demonstrated in analogous benzamide syntheses .

Key Considerations:

- Use anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate.

- Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc) .

Basic: How can NMR and mass spectrometry be used to characterize this compound?

Methodological Answer:

- 1H NMR:

- 13C NMR:

- Mass Spectrometry (EI/ESI):

Advanced: How can contradictions in spectroscopic data during structure elucidation be resolved?

Methodological Answer:

- Cross-Validation:

- X-Ray Crystallography:

- Dynamic NMR:

Advanced: What computational methods predict the reactivity and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT):

- Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .

- Molecular Docking:

- Screen for bioactivity (e.g., enzyme inhibition) using AutoDock Vina. Compare with analogs like Trypanosoma brucei inhibitors .

- Hirshfeld Surface Analysis:

- Quantify intermolecular interactions (e.g., C–H···O, π-stacking) from crystallographic data to explain packing efficiency .

Advanced: How can SHELX software be utilized to analyze crystal packing effects?

Methodological Answer:

- Data Collection:

- Refinement in SHELXL:

- Packing Analysis:

Advanced: How to design structure-activity relationship (SAR) studies for bromo/fluoro benzamide derivatives?

Methodological Answer:

- Analog Synthesis:

- Vary substituents (e.g., replace furan with thiophene or pyridine) using methods in and .

- Biological Assays:

- Test against target enzymes (e.g., acetyl-CoA carboxylase) with IC50 measurements. Use molecular dynamics to correlate activity with substituent electronic profiles .

- Data Analysis:

- Apply multivariate regression (e.g., Hansch analysis) to link logP, Hammett σ values, and bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.